2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. The initial step often includes the preparation of the core phenoxy and pyrazole structures, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-methyl-1-ethanamine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C18H18ClN3O2S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-8-14(9-13(2)18(12)19)24-11-17(23)21-16-5-6-20-22(16)10-15-4-3-7-25-15/h3-9H,10-11H2,1-2H3,(H,21,23) |
InChI Key |
MAYNTSAQVSWRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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